

CellTracker Violet BMQC mechanism of action explained.

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Compound of Interest

Compound Name: *cellTracker violet BMQC*

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An In-depth Technical Guide to the Core Mechanism of Action of CellTracker™ Violet BMQC
For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Violet BMQC is a fluorescent probe designed for the long-term tracking of living cells.[1][2] Its utility in monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion stems from its ability to be well-retained within cells for extended periods, typically over 72 hours, spanning several generations.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for CellTracker™ Violet BMQC.

Chemical and Spectral Properties

CellTracker™ Violet BMQC, chemically known as 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one, is a derivative of the coumarin family of fluorescent dyes.[5] Its molecular structure includes a bromomethyl functional group, which is crucial for its cellular retention mechanism.[5] The dye is inherently fluorescent and does not require enzymatic cleavage to become active.[3][6]

Quantitative Data Summary

The key chemical and spectral properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference.

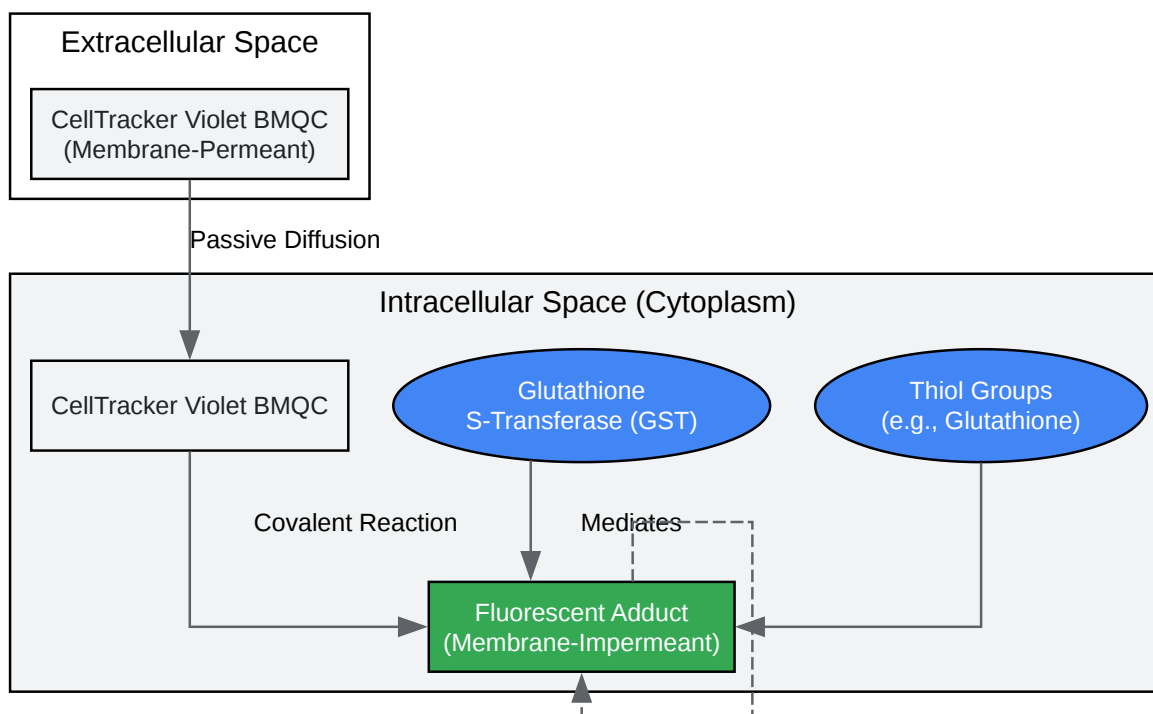
Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₆ BrNO ₂	[5]
Average Mass	334.20778 Da	[5]
Monoisotopic Mass	333.03644 Da	[5]
Excitation Maximum	404-415 nm	[1][3][5][6][7]
Emission Maximum	516-526 nm	[1][3][5][6][7]
Stokes' Shift	~122 nm	[5][7]
Recommended Laser	405 nm	[1][7]
Recommended Filter	510/50 nm or 525/50 nm bandpass	[1][7]

Core Mechanism of Action

The mechanism of action of CellTracker™ Violet BMQC is a multi-step process that ensures the dye is loaded into cells and retained in the cytoplasm.

- **Passive Diffusion:** The dye is designed to be cell-permeant, allowing it to freely pass across the cell membrane into the cytoplasm.[3][6]
- **Intracellular Reaction:** Once inside the cell, the bromomethyl group on the BMQC molecule reacts with thiol groups present in the cytoplasm.[3][6] This reaction is believed to be mediated by the enzyme glutathione S-transferase (GST), reacting with glutathione, which is abundant in most cells.[3][6][8]
- **Formation of Cell-Impermeant Adduct:** The reaction results in the formation of a covalent bond, creating a fluorescent dye-glutathione adduct.[8] This adduct is a larger, cell-impermeant molecule that is unable to diffuse back out of the cell.[3][6]
- **Stable Retention and Inheritance:** The fluorescent adduct is well-retained within the cytoplasm of living cells for at least 72 hours.[3][4] As the labeled cell divides, the dye is distributed among the daughter cells, allowing for multigenerational tracking.[3] The dye is not transferred to adjacent, unlabeled cells in a population.[3]

This mechanism provides stable, long-term labeling with low cytotoxicity at recommended working concentrations, ensuring that cellular processes are not unduly affected by the presence of the dye.[3][5]



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Caption: Mechanism of **CellTracker Violet BMQC** cellular uptake and retention.

Experimental Protocols

The following protocols are generalized for staining adherent and suspension cells with CellTracker™ Violet BMQC. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

- Stock Solution (10 mM):
 - Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[3][6]

- Add the appropriate amount of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[3]
- Mix thoroughly until the dye is completely dissolved.
- Store the stock solution at $\leq -20^{\circ}\text{C}$, protected from light and moisture.[9]
- Working Solution (0.5–25 μM):
 - Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration.[3][6] For long-term studies (>3 days) or rapidly dividing cells, a concentration of 5–25 μM is recommended.[3][6] For shorter experiments, 0.5–5 μM is often sufficient.[3][6]
 - It is recommended to test a range of concentrations to determine the optimal level for your specific cell type and application.[3][6]
 - Pre-warm the working solution to 37°C before use.[3][6]

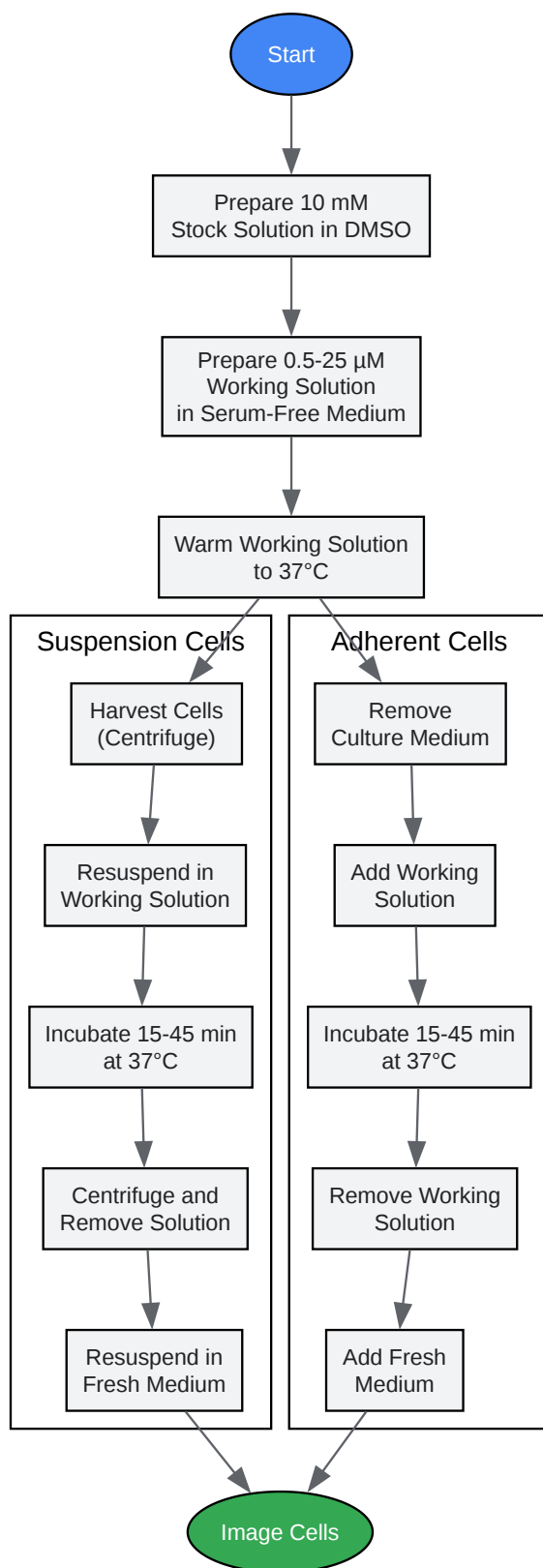
Staining Protocol for Cells in Suspension

- Harvest cells by centrifugation and aspirate the supernatant.[3][6]
- Resuspend the cell pellet gently in the pre-warmed CellTracker™ Working Solution.[3][6]
- Incubate the cells for 15–45 minutes at 37°C , or under other growth conditions appropriate for the cell type.[3][6]
- After incubation, centrifuge the cells and remove the working solution.[3][6]
- Resuspend the labeled cells in fresh, complete culture medium.[6]
- The cells are now ready for imaging or further experimental procedures.[3][6]

Staining Protocol for Adherent Cells

- Remove the culture medium from the adherent cells.[6]
- Gently add the pre-warmed CellTracker™ Working Solution to the cells.[6]

- Incubate the cells for 15–45 minutes at 37°C, or under other growth conditions appropriate for the cell type.[\[6\]](#)
- Remove the working solution.[\[6\]](#)
- Add fresh, complete culture medium to the cells.[\[6\]](#)
- The cells are now ready for imaging or further experimental procedures.[\[6\]](#)



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Caption: General experimental workflow for staining cells with **CellTracker Violet BMQC**.

Conclusion

CellTracker™ Violet BMQC is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on passive diffusion and subsequent covalent binding to intracellular thiols, ensures stable and long-lasting fluorescence with minimal impact on cell viability and function. The violet excitation and emission profile makes it an excellent candidate for multiplexing with other common fluorophores, such as those in the green and red spectrum. [1][5] Adherence to the provided protocols will facilitate successful and reproducible cell labeling for a wide range of applications in cellular research.

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